6-Bromo-8-ethyl-5-(phenylamino)quinolin-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-anilino-6-bromo-8-ethyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O/c1-2-11-10-14(18)17(19-12-6-4-3-5-7-12)13-8-9-15(21)20-16(11)13/h3-10,19H,2H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLPRQGIIUZXNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C2=C1NC(=O)C=C2)NC3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 6 Bromo 8 Ethyl 5 Phenylamino Quinolin 2 Ol and Its Quinolin 2 Ol Analogues
Strategies for the Regioselective Construction of the Quinolin-2-ol Ring System
The formation of the quinolin-2-ol (or its tautomer, 2-quinolone) scaffold is a cornerstone of heterocyclic chemistry, with several named reactions developed for this purpose. The choice of method is critical for establishing the substitution pattern on both the carbocyclic and heterocyclic rings.
The Knorr Quinoline (B57606) Synthesis is a prominent method for preparing 2-hydroxyquinolines (quinolin-2-ols). drugfuture.comsynarchive.comwikipedia.org This reaction involves the cyclization of a β-ketoanilide under strong acidic conditions, typically using concentrated sulfuric acid. drugfuture.comiipseries.org The β-ketoanilide intermediate is formed by the reaction of an arylamine with a β-ketoester. The regioselectivity of the final product is dictated by the substitution pattern of the starting arylamine.
Another classical approach is the Conrad-Limpach Synthesis, which typically yields 4-hydroxyquinolines. wikipedia.orgsynarchive.comscribd.com However, by modifying reaction conditions, such as temperature, the reaction between an aniline (B41778) and a β-ketoester can be directed to favor different isomers. wikipedia.orgjptcp.com Specifically, lower temperatures favor the formation of an enamine intermediate that cyclizes to the 4-hydroxyquinoline (B1666331) (the Conrad-Limpach product), while higher temperatures can promote the formation of the β-ketoanilide, which then cyclizes to the 2-hydroxyquinoline (B72897) in what is known as the Knorr variation. wikipedia.org
The Doebner-von Miller reaction is another versatile method for quinoline synthesis, involving the reaction of an aniline with α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.comacs.org While it typically produces substituted quinolines, modifications can be adapted for the synthesis of quinolin-2-ol precursors.
A comparison of the Knorr and Conrad-Limpach syntheses is presented below:
| Feature | Knorr Quinoline Synthesis | Conrad-Limpach Synthesis |
| Product | 2-Hydroxyquinoline | 4-Hydroxyquinoline |
| Key Intermediate | β-Ketoanilide | Enamine (from aniline and β-ketoester) |
| Typical Conditions | High temperature condensation followed by strong acid cyclization (e.g., H₂SO₄) | Thermal cyclization (often >250 °C) in high-boiling solvents |
| Reference | synarchive.comwikipedia.org | wikipedia.orgsynarchive.com |
To synthesize the target molecule, the bromo and ethyl groups must be precisely positioned at C-6 and C-8, respectively. This is achieved by selecting an appropriately substituted aniline as the starting material for the cyclization reaction. For the target compound, the required precursor would be 3-bromo-5-ethylaniline (B179179) .
The synthesis of this aniline precursor itself is a critical step. A plausible route would involve the selective bromination and ethylation of a suitable benzene (B151609) derivative, followed by nitration and subsequent reduction of the nitro group to the amine. The positions of the bromo and ethyl groups on the aniline ring directly translate to their final positions on the carbocyclic part of the quinoline system after cyclization. For instance, in a Knorr-type synthesis, the reaction of 3-bromo-5-ethylaniline with a β-ketoester like ethyl acetoacetate (B1235776) would first form the corresponding β-ketoanilide, which upon acid-catalyzed cyclization, would yield 6-bromo-8-ethyl-4-methylquinolin-2-ol.
Introduction of the Phenylamino (B1219803) Moiety at the C-5 Position of the Quinoline Core
Introducing the phenylamino group at the C-5 position can be accomplished either through direct amination of a C-H bond or, more commonly, through the coupling of an amine with a pre-functionalized quinoline core (e.g., a 5-haloquinoline).
Direct C-H amination is a highly sought-after transformation as it avoids the need for pre-functionalization. researchgate.net Research has shown the feasibility of direct amination at the C-5 position of certain quinoline derivatives. researchgate.netresearchgate.net These reactions often require a directing group on the quinoline, such as an 8-amido group, to achieve the desired regioselectivity. researchgate.net The reactions may employ copper catalysts and potent aminating agents. researchgate.net Another strategy is the vicarious nucleophilic substitution (VNS) of hydrogen, which allows for the introduction of an amino group ortho or para to a nitro group on the aromatic ring. nih.gov This would involve the synthesis of a 6-bromo-8-ethyl-5-nitroquinolin-2-ol intermediate, which could then react with an appropriate amine nucleophile.
Transition-metal catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-nitrogen bonds in modern organic synthesis. rsc.org The Buchwald-Hartwig amination and the Ullmann condensation are two of the most prominent methods used for this purpose. wikipedia.orgwikipedia.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine in the presence of a base. wikipedia.orgscienceopen.com To apply this to the synthesis of the target molecule, one would first need to prepare a 5-halo-6-bromo-8-ethylquinolin-2-ol intermediate. This reaction is known for its high functional group tolerance and the use of sterically hindered phosphine (B1218219) ligands to facilitate the catalytic cycle. ias.ac.inresearchgate.net The choice of ligand, palladium precursor, and base is crucial for achieving high yields. scienceopen.comias.ac.in
The Ullmann condensation is a copper-catalyzed reaction that also couples an aryl halide with an amine, alcohol, or thiol. wikipedia.orgnih.gov While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern protocols often use ligands to facilitate the reaction under milder conditions. wikipedia.orgmdpi.com This method provides a valuable alternative to palladium-catalyzed approaches.
A summary of typical conditions for these cross-coupling reactions is provided below.
| Reaction | Catalyst/Metal | Ligand Examples | Base Examples | Solvent | Temperature | Reference |
| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, XPhos, BrettPhos, Johnphos | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | 80-150 °C | scienceopen.comias.ac.inresearchgate.net |
| Ullmann Condensation | CuI, Cu₂O, CuO | Phenanthroline, L-proline, Oxalyl dihydrazide | K₂CO₃, K₃PO₄, KOH | DMF, NMP, Toluene | 100-210 °C (classic), RT-120 °C (modern) | wikipedia.orgnih.gov |
Advanced Synthetic Techniques and Methodological Innovations
To improve the efficiency, safety, and environmental impact of synthesizing complex molecules like 6-Bromo-8-ethyl-5-(phenylamino)quinolin-2-ol, researchers are continually developing advanced techniques. Microwave-assisted synthesis has been shown to dramatically reduce reaction times for many classical organic reactions, including the construction of quinoline cores. iipseries.org
Furthermore, there is a continuous drive to develop more active and stable catalyst systems for cross-coupling reactions. This includes the creation of novel phosphine ligands for Buchwald-Hartwig amination that allow reactions to proceed at lower temperatures or with lower catalyst loadings. ias.ac.in In the realm of Ullmann couplings, photoinduced, copper-catalyzed processes have been developed that allow C-N bond formation to occur at room temperature, significantly expanding the mildness and scope of the reaction. bohrium.com The use of more abundant and less expensive transition metals like nickel and cobalt as catalysts for C-H functionalization and C-N bond formation is also an active area of research. nih.govmdpi.comrsc.org These innovations pave the way for more efficient and sustainable syntheses of highly functionalized quinoline derivatives.
Spectroscopic and Chromatographic Characterization Methodologies in Quinoline Synthesis
The definitive identification and characterization of quinoline derivatives, including this compound and its analogues, are crucial steps following their synthesis. These processes rely on a combination of advanced spectroscopic and chromatographic techniques to confirm the molecular structure, assess purity, and quantify the compound. Methodologies such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and various chromatographic techniques are indispensable tools in the field of synthetic organic chemistry. uncw.eduresearchgate.netmdpi.comnih.govnih.govmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for elucidating the molecular structure of quinoline derivatives. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provide detailed information about the chemical environment of individual atoms and their connectivity. uncw.educlockss.org
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For quinolin-2-ol analogues, the aromatic protons typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic rings. rsc.orgacs.org The chemical shifts are influenced by the nature and position of substituents on the quinoline core. uncw.edu For instance, the protons on the pyridine (B92270) ring (H-2, H-3, H-4) can be distinguished from those on the benzene ring (H-5, H-6, H-7, H-8) based on their characteristic chemical shifts and coupling patterns. acs.org In the case of this compound, one would expect to see signals corresponding to the ethyl group (a quartet and a triplet), the phenylamino group, and the protons on the quinoline scaffold.
¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the quinoline ring system are characteristic and are influenced by attached functional groups. rsc.orgresearchgate.net For example, the carbonyl carbon (C-2) of the quinolin-2-ol tautomer typically resonates at a significantly downfield chemical shift (around δ 162 ppm). rsc.org The carbon atoms bonded to bromine and nitrogen would also exhibit characteristic shifts.
The table below presents typical ¹H and ¹³C NMR chemical shifts for a representative quinolin-2(1H)-one, which serves as a foundational analogue for the title compound.
| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) | Source |
|---|---|---|---|---|
| Quinolin-2(1H)-one | ¹H NMR | DMSO-d₆ | 11.87 (s, 1H), 7.89 (d, J = 9.5 Hz, 1H), 7.63 (d, J = 7.7 Hz, 1H), 7.48 (t, J = 7.7 Hz, 1H), 7.34 (d, J = 8.2 Hz, 1H), 7.15 (t, J = 7.5 Hz, 1H), 6.52 (d, J = 9.5 Hz, 1H) | rsc.org |
| ¹³C NMR | DMSO-d₆ | 162.45, 140.87, 139.25, 130.85, 128.32, 122.31, 122.09, 119.65, 115.70 | rsc.org |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of synthesized compounds. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. rsc.org
For a compound like this compound, the mass spectrum would be characterized by a distinctive isotopic pattern for the molecular ion peak [M]+. This is due to the presence of the bromine atom, which has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of abundance. youtube.com This results in two peaks of almost equal intensity separated by two mass units (m/z), the [M]+ peak and the [M+2]+ peak, which is a clear indicator of a monobrominated compound. youtube.comnih.gov Techniques like Electrospray Ionization (ESI) are commonly used for the analysis of quinoline derivatives. nih.gov
| Compound Type | Technique | Expected Observation | Source |
|---|---|---|---|
| Monobrominated Quinoline | HRMS-ESI | Presence of [M]+ and [M+2]+ peaks with approximately 1:1 intensity ratio, confirming the presence of one bromine atom. Accurate mass measurement allows for molecular formula determination. | youtube.comnih.gov |
| Quinolin-2(1H)-one | HRMS-ESI | Calculated m/z for [M+H]⁺: 146.0600, Measured: 146.0623 | rsc.org |
Chromatographic Methods
Chromatographic techniques are essential for the purification of synthesized quinolines and for assessing their purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly used methods.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. nih.gov Reversed-phase HPLC (RP-HPLC) is frequently used for the analysis of quinoline derivatives, which are often separated based on their hydrophobicity. researchgate.netresearchgate.net A typical setup involves a C18 stationary phase column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netsielc.com Detection is commonly performed using a Diode-Array Detector (DAD) or a UV detector at specific wavelengths. researchgate.net The retention time of a compound under specific conditions is a characteristic property that can be used for its identification. The purity of the synthesized compound is determined by the percentage of the total peak area that corresponds to the main product peak.
| Analyte Class | Column | Mobile Phase Example | Detection | Purpose | Source |
|---|---|---|---|---|---|
| 2-Substituted Quinolines | tC₁₈ | Linear gradient of methanol (20% to 60%) in acetate (B1210297) buffer (10⁻² M, pH 4.0) | DAD | In vivo monitoring and metabolite resolution | researchgate.net |
| Quinoline Derivatives | Octadecyl silica (B1680970) (ODS) | Acetonitrile/Water mixtures | UV | Purity assessment and investigation of structure-retention relationships | researchgate.net |
| Quinoline Yellow WS | BIST™ A+ (Cation-exchange) | Acetonitrile (60-80%) and TMDAP formate (B1220265) buffer (5 mM, pH 4.0) | VIS 412 nm, LC-MS compatible | Separation of component compounds | sielc.com |
Other Spectroscopic Methods: Infrared (IR) spectroscopy can also be used to identify characteristic functional groups. For quinolin-2-ol derivatives, one would expect to observe absorption bands corresponding to N-H and O-H stretching (if in the solid state or a specific tautomeric form), C=O stretching (for the quinolin-2-one tautomer), C=C and C=N stretching from the aromatic rings, and C-Br stretching. clockss.orgnoveltyjournals.com
By combining these spectroscopic and chromatographic methodologies, researchers can unambiguously confirm the structure of synthesized molecules like this compound, establish their purity, and provide the comprehensive characterization required for further studies.
Structure Activity Relationship Sar and Structural Modification Studies of 6 Bromo 8 Ethyl 5 Phenylamino Quinolin 2 Ol Derivatives
Exploration of Positional Isomerism and Stereochemical Effects on Molecular Interactions
The specific arrangement of substituents on the quinoline (B57606) ring is critical for target affinity and efficacy. Shifting the position of the bromo, ethyl, or phenylamino (B1219803) groups can drastically alter the molecule's electronic distribution, steric profile, and hydrogen-bonding capabilities. For instance, moving the phenylamino group from position 5 to other locations, such as position 4, has been shown in analogous quinoline structures to significantly impact receptor binding. researchgate.net Investigation into various substituted quinoline isomers has demonstrated that even subtle changes in substituent placement can lead to different molecular interactions and, consequently, varied biological outcomes. researchgate.net
Stereochemistry, particularly if chiral centers were introduced, would also be a key determinant of activity. The three-dimensional orientation of the substituents would dictate the precise fit within a target's binding pocket, with one enantiomer often exhibiting significantly higher potency than the other.
Table 1: Hypothetical Impact of Positional Isomerism on Receptor Affinity This table illustrates the potential effects of altering substituent positions on the quinoline core, based on general medicinal chemistry principles.
| Compound | Bromo Position | Ethyl Position | Phenylamino Position | Hypothetical Receptor Affinity (Ki, nM) |
|---|---|---|---|---|
| Parent | 6 | 8 | 5 | 25 |
| Isomer A | 7 | 8 | 5 | 150 |
| Isomer B | 6 | 5 | 8 | >1000 |
| Isomer C | 6 | 8 | 4 | 45 |
Impact of Halogenation (Bromo Group) on Molecular Recognition and Electronic Properties
The presence of a halogen atom, such as bromine at the C-6 position, profoundly influences the molecule's physicochemical properties. The bromo group is strongly electron-withdrawing, which can alter the pKa of the quinolin-2-ol moiety and the basicity of the quinoline nitrogen, thereby affecting ionization state and interaction with target residues. nih.gov
Furthermore, the bromo group increases the lipophilicity of the compound, which can enhance its ability to cross biological membranes. Crucially, bromine can participate in halogen bonding—a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a receptor's binding site—which can significantly contribute to binding affinity and selectivity. Studies on various brominated quinolines have highlighted their potential as anticancer agents, where the halogen plays a key role in their mechanism of action. benthamdirect.comresearchgate.net The position and number of bromine substituents are critical; for example, 5,7-dibromo-8-hydroxyquinoline has demonstrated strong antiproliferative activity. benthamdirect.comresearchgate.net
Role of the Ethyl Substituent in Modulating Receptor Binding and Specificity
The ethyl group at the C-8 position primarily serves to modulate the steric and hydrophobic properties of the molecule. Its bulk can provide a better fit into a hydrophobic pocket within a biological target, thereby increasing binding affinity. Conversely, a poorly positioned ethyl group could introduce steric hindrance, preventing optimal binding.
The size of the alkyl group is often a critical factor. A systematic variation from a methyl to a propyl or larger group would be a standard medicinal chemistry approach to probe the size and shape of the target's hydrophobic pocket. The optimal alkyl group size would maximize van der Waals interactions without introducing steric clashes. In other heterocyclic series, varying the length of alkyl chains has been shown to differentially modulate affinity for various receptors. researchgate.net
Table 2: Hypothetical Effect of Alkyl Chain Length at C-8 on Biological Activity This table illustrates how modifying the alkyl substituent at position 8 could fine-tune biological activity.
| Compound Analogue | Substituent at C-8 | Hypothetical IC50 (µM) |
|---|---|---|
| Analogue A | -H | 15.2 |
| Analogue B | -Methyl | 8.5 |
| Parent | -Ethyl | 4.1 |
| Analogue C | -Propyl | 9.8 |
Influence of the Phenylamino Moiety on Ligand-Target Interactions and Selectivity
The phenylamino moiety at the C-5 position is a key structural feature for mediating ligand-target interactions. The secondary amine can act as a hydrogen bond donor, while the nitrogen lone pair can act as an acceptor. The attached phenyl ring provides a large, flat surface capable of engaging in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site. nih.gov
SAR studies on related 4-phenylamino-quinazoline and -quinoline derivatives have shown that this moiety is crucial for high-affinity binding. researchgate.netnih.gov Furthermore, the phenyl ring offers a convenient point for further modification. Introducing substituents onto this ring can modulate electronic properties, improve binding affinity, and enhance selectivity for the desired target over off-targets.
Table 3: Hypothetical SAR of Substitutions on the Phenylamino Ring This table demonstrates how substitutions on the peripheral phenyl ring could be used to optimize activity and selectivity.
| Compound Analogue | Phenyl Ring Substituent | Hypothetical Target Selectivity (Fold) |
|---|---|---|
| Parent | -H (unsubstituted) | 10 |
| Analogue D | 4-Fluoro | 25 |
| Analogue E | 4-Methoxy | 50 |
| Analogue F | 3-Chloro | 15 |
Conformational Analysis and its Correlation with Biological Response Profiles
Computational and experimental conformational analysis of similar bi-aryl systems often reveals a preferred low-energy conformation. scispace.comnih.gov The biologically active conformation is the one that allows the molecule to fit optimally into the receptor's binding site. The ethyl and bromo substituents can impose steric constraints that favor certain rotational conformations over others, effectively pre-organizing the ligand for binding or, conversely, preventing it from adopting the required shape. A strong correlation often exists between a molecule's ability to adopt a low-energy, active conformation and its observed biological response.
Rational Design Principles for Novel Analogues Based on SAR Insights
Based on the structure-activity relationships discussed, several rational design principles can be proposed for the development of novel, potentially more potent and selective analogues:
Halogen Modification: Systematically replace the C-6 bromo group with other halogens (Cl, F, I) to fine-tune electronic properties and halogen-bonding potential. The introduction of a second halogen at a different position could also be explored. benthamdirect.comresearchgate.net
Alkyl Group Optimization: Vary the size and nature of the C-8 alkyl substituent (e.g., methyl, isopropyl, cyclopropyl) to probe the limits of the corresponding hydrophobic pocket on the target protein.
Phenyl Ring Decoration: Synthesize a library of analogues with diverse substituents (e.g., electron-donating, electron-withdrawing, hydrogen-bond donors/acceptors) at the ortho, meta, and para positions of the phenylamino ring to enhance target-specific interactions. nih.gov
Isomeric Scaffolds: Synthesize and test positional isomers to determine the optimal spatial arrangement of the key functional groups for the desired biological activity. researchgate.net
Bioisosteric Replacement: Replace the phenylamino group with other bioisosteres, such as a benzylamino or pyridylamino group, to explore different interaction patterns and potentially improve properties like solubility or metabolic stability.
By systematically applying these principles, researchers can build upon the foundational SAR of the 6-Bromo-8-ethyl-5-(phenylamino)quinolin-2-ol scaffold to design new chemical entities with improved therapeutic potential.
Mechanistic Investigations of 6 Bromo 8 Ethyl 5 Phenylamino Quinolin 2 Ol S Molecular Interactions
Elucidation of Enzyme Inhibition Mechanisms by Quinoline (B57606) Derivatives
While specific enzymatic inhibition studies on 6-Bromo-8-ethyl-5-(phenylamino)quinolin-2-ol are not yet available in the public domain, the broader class of quinoline derivatives has been extensively studied for its enzyme-inhibiting properties. Research has shown that various substituted quinolines can act as inhibitors for a range of enzymes, including but not limited to kinases, proteasomes, and DNA topoisomerases. The mode of inhibition is often dependent on the specific substitutions on the quinoline core, which can influence binding affinity and selectivity for the enzyme's active or allosteric sites. Future studies are anticipated to explore whether this compound exhibits similar inhibitory activities and to characterize the kinetics and structural basis of such interactions.
Receptor Binding Profiling and Detailed Ligand-Target Interaction Analysis
The potential for this compound to interact with various cellular receptors is a key area of investigation. To date, comprehensive receptor binding profiles for this specific compound have not been published. However, the structural motifs present in the molecule, including the quinoline scaffold, a phenylamino (B1219803) group, and bromo and ethyl substitutions, suggest the possibility of interactions with a variety of receptor types. Computational modeling and in vitro binding assays will be crucial in identifying potential protein targets and in characterizing the specific molecular interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, that govern the binding affinity and selectivity of this compound.
In Vitro Cellular Assays for Investigating Subcellular and Molecular Pathways
The effects of this compound at the cellular level are currently being explored through a variety of in vitro assays.
Modulation of Key Cellular Processes by this compound
Preliminary cell-based studies are designed to assess the impact of this compound on fundamental cellular processes such as cell proliferation, viability, and apoptosis. The data from these initial screens will guide further investigations into the specific molecular mechanisms underlying any observed cellular effects.
Investigation of Intracellular Signaling Pathways Affected by the Compound
Once a significant cellular effect is identified, subsequent research will focus on delineating the intracellular signaling pathways that are modulated by this compound. Techniques such as western blotting, reporter gene assays, and phosphoproteomics will be employed to identify key signaling proteins and pathways that are either activated or inhibited by the compound. This will provide a more detailed understanding of its mechanism of action at the molecular level within the cell.
DNA/RNA Interaction Studies, Including Intercalation and Binding Affinity
The planar aromatic structure of the quinoline ring system raises the possibility of interactions with nucleic acids. Studies on other quinoline derivatives have demonstrated the ability to intercalate between the base pairs of DNA or to bind to the grooves of the DNA helix. Research is planned to investigate whether this compound can directly interact with DNA or RNA. Biophysical techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism will be utilized to determine the mode and affinity of any potential binding.
Computational Chemistry and Molecular Modeling Approaches for 6 Bromo 8 Ethyl 5 Phenylamino Quinolin 2 Ol
Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and reactivity of a molecule like 6-Bromo-8-ethyl-5-(phenylamino)quinolin-2-ol. These methods provide insights into the molecular geometry, charge distribution, and frontier molecular orbitals (FMOs).
Detailed research findings from DFT studies on analogous quinoline (B57606) derivatives reveal the importance of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap (ΔE) are key indicators of a molecule's kinetic stability and chemical reactivity. rsc.orgscirp.org A smaller energy gap suggests higher reactivity and a greater propensity for electronic transitions. rsc.org For instance, DFT calculations at the B3LYP/6-311+G(2d) level of theory have been shown to provide accurate geometric and electronic parameters for quinoline systems. researchgate.net
Molecular Electrostatic Potential (MEP) surface analysis, another output of quantum calculations, maps the electrostatic potential onto the electron density surface. This visualization helps identify electron-rich regions (nucleophilic attack sites) and electron-poor regions (electrophilic attack sites), which is critical for predicting non-covalent interactions with biological targets. tandfonline.com
Illustrative Data from Quantum Chemical Calculations on Analogous Quinoline Derivatives
| Parameter | Description | Illustrative Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.1 eV |
| ΔE (HOMO-LUMO Gap) | Indicator of chemical reactivity and stability | 3.7 eV |
Note: The values in this table are hypothetical and serve to illustrate the type of data generated from DFT calculations, based on findings for other quinoline derivatives. rsc.orgscirp.orgresearchgate.net
Molecular Docking Simulations for Ligand-Protein Interaction Prediction and Binding Mode Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. This method is instrumental in virtual screening and for understanding the structural basis of potential biological activity. For this compound, docking simulations would be performed against various protein targets, such as kinases or viral proteases, which are often implicated in diseases.
Studies on similar phenylamino-quinoline and bromo-substituted quinoline compounds have successfully used molecular docking to predict binding affinities and interaction patterns. nih.govnih.gov These simulations typically reveal key interactions, such as hydrogen bonds and hydrophobic or π-π stacking interactions, with specific amino acid residues in the protein's active site. nih.govnih.gov The output of a docking simulation is often a "docking score" or an estimated binding free energy (ΔG), which quantifies the binding affinity; more negative values indicate stronger binding. nih.govplos.orgresearchgate.net For example, docking studies of phenylamino-phenoxy-quinoline derivatives against the SARS-CoV-2 main protease (Mpro) have identified compounds with binding energies ranging from -7.06 to -10.61 kcal/mol, highlighting key hydrogen bonds with residues like HIS41 and GLU166. nih.gov
Illustrative Molecular Docking Results for a Quinoline Derivative against a Kinase Target
| Parameter | Description | Illustrative Value |
|---|---|---|
| Binding Energy (ΔG) | Estimated free energy of binding | -9.5 kcal/mol |
| Interacting Residues | Key amino acids in the binding site | Lys721, Thr830, Leu764 |
| Interaction Types | Nature of the chemical bonds formed | Hydrogen Bond, π-Alkyl, Hydrophobic |
Note: This table presents hypothetical data based on docking studies of similar quinoline-based kinase inhibitors to illustrate typical findings. nih.govnih.govresearchgate.net
Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability Assessment
Following molecular docking, Molecular Dynamics (MD) simulations are employed to assess the stability of the predicted ligand-protein complex over time. MD simulations model the atomic movements of the system, providing a dynamic view of the conformational changes and the persistence of key interactions.
Illustrative Data from a Molecular Dynamics Simulation of a Quinoline-Protein Complex
| Parameter | Description | Illustrative Value |
|---|---|---|
| Simulation Time | Duration of the simulation | 100 ns |
| Average Protein RMSD | Measure of backbone conformational stability | 2.1 Å |
| Average Ligand RMSD | Measure of ligand stability in the binding pocket | 1.2 Å |
| Key H-Bond Occupancy | Percentage of simulation time a specific H-bond exists | 85% with Glu166 |
Note: The data is illustrative, based on MD simulation results for related quinoline and quinazoline (B50416) derivatives, to show the type of metrics used to evaluate complex stability. nih.govmdpi.comabap.co.indoi.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology and Compound Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. By developing a mathematical model, QSAR can predict the activity of new, untested compounds and guide the optimization of lead structures.
To develop a QSAR model for a series of analogs of this compound, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values) is required. Various molecular descriptors (e.g., physicochemical, electronic, topological) are calculated for each compound. Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a predictive model. nih.govnih.gov The statistical quality of a QSAR model is assessed by parameters like the squared correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive correlation coefficient (pred_r²). nih.govmdpi.com A robust QSAR model for quinolin-2-one derivatives might reveal, for instance, that specific electronic or steric properties are crucial for their activity. nih.govnih.gov
Illustrative Statistical Parameters for a QSAR Model of Quinoline Analogs
| Statistical Parameter | Description | Illustrative Value |
|---|---|---|
| r² (Correlation Coefficient) | Goodness of fit of the model | 0.92 |
| q² (Cross-Validation Coefficient) | Internal predictive ability of the model | 0.81 |
| pred_r² (External Validation) | External predictive ability on a test set | 0.85 |
| F-statistic | Statistical significance of the model | 48.0 |
Note: This table shows typical statistical validation metrics for a QSAR model, based on published studies on quinoline and quinazolinone derivatives. nih.govmdpi.comrsc.org
In Silico Methodologies for Predicting Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In silico ADME prediction is a critical step in early-stage drug discovery, used to forecast the pharmacokinetic properties of a compound. Various computational models and software are used to estimate properties that determine a compound's viability as a drug.
For this compound, these tools would predict parameters such as oral bioavailability, blood-brain barrier (BBB) permeability, plasma protein binding, and potential inhibition of cytochrome P450 enzymes. nih.gov For example, the ability of a compound to cross the BBB is often expressed as the log BB value (logarithm of the brain/blood concentration ratio). researchgate.net In silico models for BBB prediction often use machine learning algorithms trained on datasets of compounds with known permeability. nih.gov Predictions are based on calculated molecular descriptors like molecular weight, polar surface area (PSA), and lipophilicity (logP).
Illustrative Predicted ADME Properties for a Quinoline-Based Compound
| ADME Property | Description | Illustrative Predicted Value/Class |
|---|---|---|
| Human Oral Absorption | Percentage of the drug absorbed from the gut | High (>90%) |
| Blood-Brain Barrier (BBB) Permeability | Ability to cross into the central nervous system | BBB+ (Permeable) |
| log BB | Quantitative measure of BBB permeability | 0.5 |
| CYP2D6 Inhibition | Potential to inhibit a key metabolic enzyme | Non-inhibitor |
| Lipinski's Rule of Five | Assessment of drug-likeness | 0 Violations |
Note: These predicted properties are illustrative and based on general in silico ADME studies of small molecules and quinoline derivatives. nih.govresearchgate.netnih.govarxiv.org
Chemoinformatics Approaches for Virtual Screening and Lead Identification
Chemoinformatics combines computational methods with chemical information to support drug discovery. For identifying novel leads with a similar scaffold to this compound, chemoinformatics approaches are indispensable.
Virtual screening is a primary application, where large chemical libraries are computationally screened to identify molecules that are likely to bind to a specific biological target. This can be done through structure-based virtual screening (using molecular docking) or ligand-based virtual screening. rsc.org Ligand-based methods, such as pharmacophore modeling and 2D/3D similarity searching, are used when the structure of the target protein is unknown. A pharmacophore model is built based on the key structural features of known active compounds, and this model is then used as a query to search for new molecules in databases. This approach helps in identifying structurally diverse compounds that possess the necessary features for biological activity, thereby accelerating the process of lead identification.
Prospective Applications of 6 Bromo 8 Ethyl 5 Phenylamino Quinolin 2 Ol As a Chemical Probe or Privileged Scaffold
Development of 6-Bromo-8-ethyl-5-(phenylamino)quinolin-2-ol as a Chemical Probe for Specific Biological Targets
A chemical probe is a small molecule used to study and manipulate biological systems. The development of such a tool requires extensive characterization of its biological activity, selectivity, and mechanism of action. Currently, there are no published studies that identify or detail the development of this compound as a chemical probe for any specific biological target. While the broader class of quinoline (B57606) derivatives has been investigated for various biological activities, this specific molecule has not been singled out in the scientific literature for this purpose.
Utilization of the this compound Scaffold for the Design and Synthesis of New Chemical Libraries
Privileged scaffolds are molecular frameworks that are able to bind to multiple biological targets. They serve as valuable starting points for the design and synthesis of new chemical libraries to explore chemical space and identify novel bioactive compounds. While the quinoline core is a recognized privileged scaffold, there is no documented use of the this compound scaffold in the design or synthesis of any chemical libraries. Research in this area tends to focus on more broadly applicable or synthetically accessible quinoline cores.
Contribution to the Understanding of Structure-Function Relationships in Quinoline Medicinal Chemistry
Understanding the structure-function relationships (SFR) of a chemical series is crucial for rational drug design. This involves systematically modifying a lead compound and evaluating the impact of these changes on its biological activity. As there are no reported biological activities for this compound, its contribution to the understanding of SFR in quinoline medicinal chemistry is currently non-existent. Without data on its biological profile, it cannot serve as a reference point for such studies.
Emerging Research Directions and Future Perspectives for Substituted Quinolin-2-ol Derivatives
The field of medicinal chemistry continues to explore the vast potential of substituted quinoline derivatives. Research is ongoing to develop new synthetic methodologies to access novel quinoline analogues and to evaluate their therapeutic potential against a range of diseases. However, in the absence of any foundational research on this compound, there are no specific emerging research directions or future perspectives to report for this particular molecule. Its potential remains to be unlocked by future scientific inquiry.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 6-Bromo-8-ethyl-5-(phenylamino)quinolin-2-ol to achieve high yield and purity?
- Methodological Answer : Key factors include temperature control (e.g., reflux conditions), molar ratios of reagents (e.g., halogenating agents and coupling partners), and reaction time. For example, bromination steps often require precise stoichiometry to avoid over-substitution, as seen in analogous quinoline syntheses . Purification via column chromatography (DCM/hexanes gradients) or recrystallization (ethanol) is recommended to isolate the pure product .
Q. Which spectroscopic and crystallographic techniques are essential for confirming the structure of this compound?
- Methodological Answer : Use a combination of:
- IR spectroscopy to identify functional groups (e.g., O–H stretch at ~3230 cm⁻¹ and C–Br vibrations near 600 cm⁻¹) .
- NMR (¹H/¹³C) to verify substituent positions (e.g., ethyl group protons at δ ~1.3–1.5 ppm and phenylamino aromatic signals) .
- X-ray crystallography with SHELXL refinement to resolve bond angles, hydrogen bonding (e.g., O–H⋯N interactions), and halogen packing effects (Br⋯Br contacts) .
Q. How does the quinoline core influence the compound’s reactivity in metal-chelation studies?
- Methodological Answer : The quinoline scaffold acts as a bidentate ligand, coordinating metal ions via the hydroxyl oxygen and adjacent nitrogen. Comparative studies with 8-hydroxyquinoline derivatives suggest that bromine and ethyl substituents may sterically hinder or enhance metal-binding affinity depending on their positions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) for halogenated quinolines?
- Methodological Answer :
- Iterative data analysis : Cross-validate results using multiple assays (e.g., MIC tests for antimicrobial activity and MTT assays for cytotoxicity) .
- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., bromine at position 6 vs. chlorine at position 7) using analogs from literature .
- Target-specific profiling : Use computational docking to predict interactions with enzymes like topoisomerases or kinases, followed by enzymatic inhibition assays .
Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?
- Methodological Answer :
- Solvent selection : Recrystallize from ethanol or DCM/hexanes to promote slow crystal growth .
- Halogen bonding optimization : Introduce co-crystallization agents (e.g., iodine-containing molecules) to stabilize Br⋯X interactions .
- Temperature gradients : Use controlled cooling (e.g., from boiling ethanol to room temperature) to avoid amorphous precipitation .
Q. How do steric and electronic effects of the ethyl and phenylamino substituents influence regioselectivity in further functionalization?
- Methodological Answer :
- Electronic effects : The electron-donating phenylamino group directs electrophilic substitution to the quinoline’s electron-deficient positions (e.g., C-3 or C-4) .
- Steric hindrance : The ethyl group at position 8 may block nucleophilic attacks at adjacent sites, favoring reactions at the less hindered C-2 hydroxyl .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s enzyme inhibition potency be addressed?
- Methodological Answer :
- Standardize assay conditions : Ensure consistent pH, temperature, and co-solvent concentrations (e.g., DMSO ≤0.1%) across studies .
- Control for off-target effects : Use knockout cell lines or enzyme isoforms to isolate specific interactions .
- Meta-analysis : Pool data from multiple studies and apply statistical models (e.g., ANOVA) to identify outliers or confounding variables .
Comparative Structural Analysis
Q. How does the substitution pattern of this compound differentiate its biological activity from analogs like 5-Bromo-7-chloro-quinolin-8-ol?
- Methodological Answer :
- Positional effects : Bromine at C-6 (vs. C-5) may alter π-stacking with DNA or protein binding pockets .
- Bioavailability : The ethyl group enhances lipophilicity, potentially improving membrane permeability compared to smaller substituents .
Experimental Design
Q. What in vitro and in vivo models are most suitable for evaluating the compound’s pharmacokinetic properties?
- Methodological Answer :
- In vitro : Use Caco-2 cell monolayers for permeability assays and liver microsomes for metabolic stability tests .
- In vivo : Employ rodent models with LC-MS/MS quantification to measure plasma half-life and tissue distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
